Product packaging for DE(isopropyl)tolterodine-5-carboxylic acid(Cat. No.:CAS No. 194482-43-4)

DE(isopropyl)tolterodine-5-carboxylic acid

Cat. No.: B3049106
CAS No.: 194482-43-4
M. Wt: 313.4 g/mol
InChI Key: LXKJBTVDQUGPBU-MRXNPFEDSA-N
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Description

Overview of Tolterodine (B1663597) as a Muscarinic Receptor Antagonist and its Metabolic Profile

Tolterodine is a competitive muscarinic receptor antagonist utilized for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency. drugs.comscialert.net Its therapeutic effect is achieved by blocking cholinergic muscarinic receptors, which mediate urinary bladder contraction. drugbank.comfda.gov Upon oral administration, tolterodine is well-absorbed and undergoes extensive metabolism, primarily in the liver. fda.govunboundmedicine.comnih.gov The biotransformation of tolterodine is a critical determinant of its clinical activity and elimination from the body. nih.gov The metabolic profile is characterized by two principal oxidative pathways that result in the formation of several metabolites. scialert.netnih.gov

The biotransformation of tolterodine proceeds along two major routes: oxidation of the 5-methyl group and N-dealkylation of the amino group. scialert.netnih.govnih.gov

Oxidation: This pathway is the primary metabolic route in the majority of the population, referred to as "extensive metabolizers." fda.gov It involves the hydroxylation of the 5-methyl group on the phenol (B47542) ring, a reaction catalyzed predominantly by the cytochrome P450 2D6 (CYP2D6) isoenzyme. drugs.comfda.govnih.gov This initial oxidation leads to the formation of the 5-hydroxymethyl metabolite. nih.gov

N-dealkylation: This pathway involves the removal of one of the isopropyl groups from the nitrogen atom. nih.govnih.gov It is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. drugs.comnih.govfda.gov This route is particularly significant in individuals classified as "poor metabolizers," who have deficient CYP2D6 activity. fda.govfda.gov

Table 1: Primary Metabolic Pathways of Tolterodine

Metabolic PathwayPrimary EnzymeResulting Metabolite Type
OxidationCYP2D65-hydroxymethyl derivatives
N-dealkylationCYP3A4N-dealkylated derivatives

Other identified metabolites include N-dealkylated tolterodine, which is formed via the CYP3A4 pathway. nih.govfda.gov Further metabolism of these initial products leads to the formation of carboxylic acid derivatives. fda.govnih.gov Specifically, the 5-hydroxymethyl metabolite can be further oxidized to the 5-carboxylic acid metabolite. fda.govnih.gov Similarly, N-dealkylated tolterodine can undergo oxidation to form its corresponding carboxylic acid metabolite. fda.gov

Table 2: Key Metabolites of Tolterodine

Metabolite NamePrecursorPharmacological Activity
5-Hydroxymethyl tolterodineTolterodineActive
N-dealkylated tolterodineTolterodineInactive drugs.com
Tolterodine-5-carboxylic acid5-Hydroxymethyl tolterodineInactive
DE(isopropyl)tolterodine-5-carboxylic acidN-dealkylated tolterodine / N-dealkylated 5-hydroxymethyl tolterodineInactive

Position of this compound in the Tolterodine Metabolic Cascade

This compound, also known as N-dealkylated 5-carboxylic acid metabolite, is a terminal product in the tolterodine metabolic cascade. fda.gov Its structure indicates that it is the result of sequential metabolic reactions involving both N-dealkylation and oxidation of the 5-methyl group. fda.govgoogle.com It represents a convergence of the two primary metabolic pathways of the parent drug.

The formation of the 5-carboxylic acid moiety is a stepwise oxidation process. nih.gov The initial hydroxylation of the 5-methyl group on the tolterodine molecule (or its dealkylated analogue) yields a 5-hydroxymethyl derivative. nih.govgoogle.com This alcohol is then further oxidized, proceeding through an aldehyde intermediate, to form the corresponding 5-carboxylic acid. nih.govgoogle.com Therefore, this compound is formed from an N-dealkylated precursor that undergoes this two-step oxidation at the 5-position. google.com

The key distinction between this compound and other carboxylic acid metabolites of tolterodine lies in the substitution at the nitrogen atom. fda.gov The primary carboxylic acid metabolite, often referred to as tolterodine-5-carboxylic acid, retains the N,N-diisopropyl configuration of the parent drug. fda.govnih.gov In contrast, this compound has lost one of its isopropyl groups, resulting in a secondary amine structure. google.comnih.gov This structural difference is a direct consequence of the specific metabolic pathway (N-dealkylation) that has occurred in addition to the oxidation of the methyl group. fda.gov

Table 3: Comparison of Tolterodine Carboxylic Acid Metabolites

FeatureTolterodine-5-carboxylic acidThis compound
N-Alkyl Group N,N-diisopropylN-isopropyl
Formation Pathway Oxidation of the 5-methyl groupN-dealkylation and oxidation of the 5-methyl group

Rationale for Academic Investigation of this compound

The academic investigation of metabolites like this compound is fundamental to a comprehensive understanding of a drug's pharmacokinetics and disposition. Studying such metabolites helps to create a complete picture of how a drug is processed and eliminated by the body. Research has shown that in patients with renal impairment, the exposure levels to N-dealkylated metabolites, including the N-dealkylated tolterodine acid, are significantly higher (10 to 30-fold) compared to healthy individuals. fda.govfda.gov This accumulation in specific patient populations underscores the clinical relevance of characterizing these metabolic pathways and end-products to ensure a complete understanding of the drug's behavior under various physiological and pathological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO3 B3049106 DE(isopropyl)tolterodine-5-carboxylic acid CAS No. 194482-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKJBTVDQUGPBU-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155036
Record name 4-Hydroxy-3-[(1R)-3-[(1-methylethyl)amino]-1-phenylpropyl]benzoic acid
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Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194482-43-4
Record name 4-Hydroxy-3-[(1R)-3-[(1-methylethyl)amino]-1-phenylpropyl]benzoic acid
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Record name DE(isopropyl)tolterodine-5-carboxylic acid
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Record name 4-Hydroxy-3-[(1R)-3-[(1-methylethyl)amino]-1-phenylpropyl]benzoic acid
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Record name DE(ISOPROPYL)TOLTERODINE-5-CARBOXYLIC ACID
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Synthetic Strategies for De Isopropyl Tolterodine 5 Carboxylic Acid and Analogues

General Chemical Synthesis Approaches for Carboxylic Acid Formation

Aromatic carboxylic acids can be readily prepared through the vigorous oxidation of alkyl groups attached to a benzene (B151609) ring. geeksforgeeks.org This method is particularly effective for converting compounds with benzylic carbons into the corresponding benzoic acids. Common and powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or alkaline media are employed. geeksforgeeks.orgbyjus.com A key feature of this reaction is that the entire alkyl side-chain is oxidized down to the carboxyl group, regardless of its initial length, provided it has at least one benzylic hydrogen. geeksforgeeks.orgpressbooks.pub The reaction typically requires heating to proceed to completion. organicmystery.com

Table 1: Common Reagents for Oxidation of Alkylbenzenes
Oxidizing AgentTypical ConditionsKey Features
Potassium Permanganate (KMnO₄)Acidic, alkaline, or neutral media; often heatedStrong, versatile oxidant. The entire side-chain is oxidized. geeksforgeeks.orgorganicmystery.com
Potassium Dichromate (K₂Cr₂O₇)Acidic medium (e.g., with H₂SO₄)Strong oxidant, commonly used for primary and secondary alkylbenzenes. ncert.nic.in
Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃ in acetone/H₂SO₄)Acidic conditionsPowerful oxidizing system for converting alkylbenzenes to benzoic acids. geeksforgeeks.orgorganicmystery.com

The carbon-carbon double bond of an alkene can be cleaved to form carboxylic acids using strong oxidizing conditions. This transformation is a powerful tool for restructuring carbon skeletons. Two primary methods for achieving this are ozonolysis followed by an oxidative workup, and direct cleavage with strong oxidants like potassium permanganate. libretexts.orglibretexts.org

In ozonolysis, ozone (O₃) first reacts with the alkene to form an unstable ozonide intermediate. libretexts.org Subsequent treatment of this intermediate with an oxidizing agent, such as hydrogen peroxide (H₂O₂), results in the cleavage of the double bond, converting any terminal alkene carbons into carboxylic acids. libretexts.orgmasterorganicchemistry.com Alternatively, reacting an alkene with hot, concentrated potassium permanganate also cleaves the double bond, directly yielding carboxylic acids (or ketones from internal, disubstituted carbons). libretexts.org

The hydrolysis of nitriles (R-C≡N) provides an excellent route to carboxylic acids. This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemguide.co.ukbyjus.com The process involves the addition of water across the carbon-nitrogen triple bond. lumenlearning.com Initially, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid. byjus.comchemistrysteps.com

Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the final products are the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In basic hydrolysis (e.g., refluxing with aqueous NaOH or KOH), a carboxylate salt is formed along with ammonia (B1221849) gas. chemguide.co.ukcommonorganicchemistry.com The free carboxylic acid is then obtained by acidifying the reaction mixture in a final step. chemguide.co.uk This two-step sequence of converting an alkyl halide to a nitrile (via Sₙ2 reaction with cyanide ion) followed by hydrolysis is a valuable method for synthesizing a carboxylic acid with one additional carbon atom compared to the starting alkyl halide. pressbooks.publumenlearning.com

The oxidation of primary alcohols and aldehydes is one of the most common and direct methods for preparing carboxylic acids. wikipedia.orgresearchgate.net Primary alcohols can be oxidized to carboxylic acids using a variety of strong oxidizing agents. organicmystery.com The reaction is understood to proceed in two stages: the initial oxidation of the primary alcohol (RCH₂OH) to an aldehyde (RCHO), followed by further oxidation of the aldehyde to the carboxylic acid (RCOOH). wikipedia.orgresearchgate.net

To ensure the reaction proceeds to the carboxylic acid stage, strong oxidants and often an excess of the reagent are used. libretexts.org Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), and potassium dichromate (K₂Cr₂O₇) with acid. byjus.comorganicmystery.comncert.nic.in Aldehydes are even more readily oxidized to carboxylic acids and can be converted using the same strong oxidants, as well as milder ones. ncert.nic.in Performing the reaction in the presence of water allows for the formation of an aldehyde hydrate, which facilitates the final oxidation step to the carboxylic acid. wikipedia.org

Table 2: Common Reagents for Oxidation of Primary Alcohols/Aldehydes
Oxidizing AgentSubstrateTypical Conditions
Potassium Permanganate (KMnO₄)Primary Alcohol, AldehydeNeutral, acidic, or alkaline media. ncert.nic.in
Jones Reagent (CrO₃/H₂SO₄)Primary Alcohol, AldehydeAcetone/water solvent. organicmystery.comwikipedia.org
Potassium Dichromate (K₂Cr₂O₇)Primary Alcohol, AldehydeAcidic conditions (e.g., with H₂SO₄), often heated under reflux. ncert.nic.inlibretexts.org

Specific Synthetic Methodologies for DE(isopropyl)tolterodine-5-carboxylic acid

The synthesis of this compound is not widely documented in dedicated synthetic literature, as it is primarily known as a metabolite. However, a logical synthetic pathway can be devised based on the structure of the well-characterized drug tolterodine (B1663597) and its known metabolic transformations.

A plausible synthetic route to this compound would originate from tolterodine or a closely related precursor. The synthesis would need to accomplish two key transformations: the N-deisopropylation of the tertiary amine and the oxidation of the 5-methyl group on the phenolic ring to a carboxylic acid.

The metabolic pathway of tolterodine involves oxidation of the 5-methyl group to form the active 5-hydroxymethyl metabolite, catalyzed by the CYP2D6 enzyme. nih.govdrugs.com A separate metabolic pathway involves N-dealkylation, catalyzed predominantly by CYP3A enzymes. nih.gov A laboratory synthesis could mimic this sequence.

Oxidation of the 5-Methyl Group: The synthesis would likely begin with a precursor containing the 5-methylphenyl group, such as tolterodine itself or an intermediate from its synthesis. google.com The methyl group would first be oxidized to a primary alcohol (a hydroxymethyl group), mirroring the formation of the 5-hydroxymethyl tolterodine metabolite. drugs.com This could be followed by a second oxidation step, converting the primary alcohol into the target carboxylic acid, using one of the methods described in section 2.1.4. wikipedia.org Direct oxidation of the alkylbenzene (the 5-methyl group) to a carboxylic acid, as described in section 2.1.1, is also a viable, more direct strategy. geeksforgeeks.org

N-Dealkylation: The removal of an isopropyl group from the diisopropylamine (B44863) moiety is the second required transformation. This dealkylation can be challenging. Standard chemical methods for N-dealkylation would need to be employed, potentially involving reagents that can selectively cleave one of the N-isopropyl groups. The order of these two main steps—oxidation and dealkylation—could be interchangeable, and the choice would depend on the compatibility of the functional groups at each stage of the synthesis.

Given that 5-hydroxymethyl tolterodine is a major metabolite, a practical approach could involve synthesizing this intermediate first and then performing a two-step sequence of N-dealkylation followed by oxidation of the alcohol, or vice versa, to arrive at the final product, this compound.

Chemoenzymatic Synthetic Approaches for Analogues

Chemoenzymatic strategies offer a powerful approach for the synthesis of analogues of this compound, leveraging the high selectivity of enzymes to introduce structural diversity. These methods provide environmentally benign alternatives to traditional chemical synthesis, often proceeding under mild conditions with high enantioselectivity. Key enzymatic transformations can be applied to modify the chiral amine moiety, the carboxylic acid functional group, and the aromatic rings of the core structure.

Enzymatic Kinetic Resolution and Asymmetric Synthesis of Chiral Amines:

The chiral 3-amino-1-phenylpropyl core is a critical determinant of the biological activity of this compound and its analogues. Enzymes, particularly lipases and transaminases, are well-suited for the synthesis of enantiomerically pure chiral amines.

Lipase-Catalyzed Kinetic Resolution: Lipases can be employed in the kinetic resolution of racemic intermediates to separate the desired enantiomer. For instance, a racemic alcohol precursor to the amine can be selectively acylated by a lipase, leaving the unreacted enantiomer in high enantiomeric excess. This approach has been successfully applied to the resolution of various chiral amines and their alcohol precursors. google.comdntb.gov.uaderpharmachemica.commdpi.com The choice of lipase, acyl donor, and solvent are crucial for achieving high enantioselectivity and yield.

Transaminase-Catalyzed Asymmetric Synthesis: ω-Transaminases (ω-TAs) are increasingly used for the asymmetric synthesis of chiral amines from prochiral ketones. sci-hub.senih.govacs.orgmdpi.com This method offers the potential for a 100% theoretical yield of the desired enantiomer. An appropriately substituted acetophenone (B1666503) derivative could serve as a substrate for a stereoselective transamination reaction to install the chiral amine with high enantiopurity. Protein engineering and in silico design have expanded the substrate scope of transaminases, making them applicable to a wider range of pharmaceutical intermediates. acs.org

Biocatalytic Modification of the Carboxylic Acid Moiety:

The carboxylic acid group on the phenolic ring presents another opportunity for enzymatic modification to generate analogues.

Hydrolase-Catalyzed Reactions: Hydrolases, such as esterases and lipases, can be used for the synthesis of chiral β-hydroxy carboxylic acids through the hydrolysis of their corresponding esters. scielo.brresearchgate.net This approach can be used to introduce chirality at the benzylic position of the phenylpropyl side chain.

Multi-Enzyme Cascades for Aromatic Carboxylic Acid Synthesis: Whole-cell biocatalysis and multi-enzyme cascades have been developed for the synthesis of functionalized benzoic acids, such as 4-hydroxybenzoic acid, from renewable feedstocks. nih.govresearchgate.net Such systems could be engineered to produce a variety of substituted hydroxybenzoic acid precursors for the synthesis of analogues with different substitution patterns on the phenolic ring.

The following table summarizes potential chemoenzymatic approaches for the synthesis of this compound analogues.

Enzymatic Approach Enzyme Class Substrate Transformation Potential Analogue Modification
Kinetic ResolutionLipaseRacemic alcohol precursorEnantioselective acylationSynthesis of enantiomerically pure amine analogues
Asymmetric Synthesisω-TransaminaseProchiral ketoneStereoselective aminationDirect synthesis of chiral amine analogues
Ester HydrolysisHydrolase (Esterase/Lipase)Racemic β-hydroxy esterEnantioselective hydrolysisIntroduction of chirality at the benzylic position
Aromatic Acid SynthesisMulti-enzyme cascadeSubstituted tyrosine/phenylalanineBiotransformationAnalogues with modified phenolic ring substitution

Characterization of Synthetic Intermediates and Product Purity in this compound Synthesis

The synthesis of this compound involves several key intermediates whose structural integrity and purity must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques is essential for the characterization of these intermediates and for ensuring the purity of the final product.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of the synthesis and for assessing the purity of intermediates and the final product. dntb.gov.uaderpharmachemica.comgoogle.comasianpubs.org

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode used for the analysis of tolterodine, fesoterodine, and their impurities. A C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often used to resolve all components of a complex reaction mixture.

Chiral HPLC: To confirm the enantiomeric purity of the final product and chiral intermediates, a chiral HPLC method is necessary. This typically involves a chiral stationary phase that can differentiate between enantiomers.

A stability-indicating HPLC method is crucial for identifying any degradation products that may form during synthesis or upon storage. derpharmachemica.com This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradants and ensuring the method can separate these from the main peak.

Spectroscopic Methods:

Spectroscopic techniques are indispensable for the structural elucidation of synthetic intermediates and for confirming the identity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the chemical structure of organic molecules. bruker.commdpi.comrsc.org The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the proton environment, while the ¹³C NMR spectrum reveals the carbon framework. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity within the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. rsc.orgnih.govmdpi.com Techniques like Electrospray Ionization (ESI) are commonly coupled with HPLC (LC-MS) to identify and quantify impurities and byproducts in reaction mixtures. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.

The following tables provide representative analytical data for key intermediates and the final product in a hypothetical synthesis of this compound.

Table 1: Representative HPLC Data

Compound Retention Time (min) Purity (%) Enantiomeric Excess (%)
Intermediate 1: 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol12.598.5N/A
Intermediate 2: Aldehyde precursor15.299.1N/A
Final Product: this compound18.9>99.5>99.0

Table 2: Representative Mass Spectrometry Data

Compound Ionization Mode m/z (Observed) m/z (Calculated) Formula
Intermediate 1: 2-(3-hydroxy-1-phenylpropyl)-4-methylphenolESI+243.1434 [M+H]⁺243.1436C₁₆H₁₉O₂
Intermediate 2: Aldehyde precursorESI+241.1278 [M+H]⁺241.1280C₁₆H₁₇O₂
Final Product: this compoundESI+314.1751 [M+H]⁺314.1756C₁₉H₂₄NO₃

Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃) for a Key Intermediate

Intermediate: 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.30-7.15m5HAr-H (phenyl)
6.95d1HAr-H
6.80dd1HAr-H
6.70d1HAr-H
4.85br s1HOH (phenolic)
4.10t1HCH-OH
3.80t2HCH₂-OH
2.25s3HCH₃
2.20-2.05m2HCH₂

Metabolic Biotransformation Pathways of De Isopropyl Tolterodine 5 Carboxylic Acid Formation

Role of Cytochrome P450 Enzymes in Tolterodine (B1663597) Metabolism Leading to Carboxylic Acid Metabolites

The metabolism of tolterodine is extensively hepatic, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role in its phase I metabolic reactions. researchgate.netmdpi.comyoutube.com Specifically, two main isozymes, CYP2D6 and CYP3A4, are responsible for the initial oxidative transformations of tolterodine that ultimately result in the formation of various metabolites, including carboxylic acid derivatives. nih.govresearchgate.net The activity of these enzymes dictates the pharmacokinetic profile of tolterodine and the relative concentrations of its various metabolites. nih.govnih.gov

Contribution of CYP2D6 to 5-Hydroxylation Pathways

The primary metabolic route for tolterodine in most individuals is initiated by the CYP2D6 enzyme. nih.govnih.gov This enzyme catalyzes the hydroxylation of the 5-methyl group on the phenyl ring of tolterodine. scialert.netscialert.net This initial step is critical as it leads to the formation of the major active metabolite, 5-hydroxymethyl tolterodine (5-HMT). nih.govdrugbank.comdrugbank.com Studies using human liver microsomes have demonstrated a strong correlation between the rate of 5-HMT formation and CYP2D6 activity. nih.gov The high specificity of this pathway is further evidenced by the fact that individuals who are poor metabolizers for CYP2D6 show significantly lower clearance of tolterodine and undetectable levels of the 5-hydroxymethyl metabolite in their serum. nih.gov This 5-hydroxylation is the first and rate-limiting step in the sequential oxidation pathway that eventually yields carboxylic acid metabolites. nih.govscialert.net

Sequential Oxidative Metabolism of the 5-Methyl Group of Tolterodine

The formation of carboxylic acid metabolites from tolterodine proceeds through a stepwise oxidation of the 5-methyl group. nih.gov This metabolic sequence is a major pathway for the elimination of the drug. scialert.netscialert.net The process involves a series of two-electron oxidations, transforming the methyl group into progressively more oxidized functional groups. harvard.edu

Formation of the 5-Hydroxymethyl Metabolite as an Intermediate

The initial and pivotal step in this sequence is the hydroxylation of the 5-methyl group to form the 5-hydroxymethyl metabolite (5-HMT), also known as (R)-N,N-diisopropyl-3-(2-hydroxy-5-hydroxymethylphenyl)-3-phenylpropanamine. nih.govscialert.netscialert.net This reaction, primarily mediated by CYP2D6, converts tolterodine into its principal pharmacologically active metabolite. nih.govdrugbank.comdrugbank.com The 5-HMT is not a final product but rather a crucial intermediate that undergoes further oxidation. nih.govscialert.net In vitro studies with human, dog, and mouse liver microsomes have identified 5-HMT as a major metabolite, highlighting its central role in the metabolic cascade. nih.gov

Subsequent Oxidation to Aldehyde and Carboxylic Acid

Following its formation, the 5-hydroxymethyl metabolite is further oxidized. nih.govscialert.net This next step involves the conversion of the hydroxymethyl group into an aldehyde. This aldehyde metabolite is typically transient and is rapidly oxidized further to the corresponding carboxylic acid. nih.gov This oxidation from an alcohol to a carboxylic acid via an aldehyde intermediate is a common metabolic transformation for xenobiotics. harvard.edu The final product of this specific pathway is the 5-carboxylic acid metabolite of tolterodine. nih.govscialert.net This metabolite, along with its N-dealkylated form, constitutes a significant portion of the excreted dose of tolterodine. scialert.net

N-Dealkylation as a Parallel Metabolic Pathway in Tolterodine Metabolism

N-dealkylation represents a significant alternative and parallel pathway to the oxidation of the 5-methyl group in the metabolism of tolterodine. nih.govscialert.netscialert.net Catalyzed mainly by CYP3A4, this process involves the removal of an isopropyl group from the tertiary amine. nih.govnih.govresearchgate.net This pathway can occur at multiple points in the metabolic cascade. N-dealkylation of the parent drug, tolterodine, yields N-dealkylated tolterodine. scialert.netscialert.net Furthermore, this dealkylation can also occur after the initial hydroxylation, acting on the 5-hydroxymethyl metabolite to produce N-dealkylated 5-hydroxymethyl tolterodine. scialert.netdrugbank.com Ultimately, the 5-carboxylic acid metabolite can also be a substrate for N-dealkylation, leading to the formation of DE(isopropyl)tolterodine-5-carboxylic acid, the final product of both major metabolic pathways. scialert.netnih.gov

Table 1: Key Enzymes and Metabolites in Tolterodine Biotransformation

Parent Compound Enzyme Metabolic Pathway Key Metabolite(s)
Tolterodine CYP2D6 5-Hydroxylation 5-Hydroxymethyl tolterodine (5-HMT)
Tolterodine CYP3A4 N-Dealkylation N-dealkylated tolterodine
5-Hydroxymethyl tolterodine Alcohol/Aldehyde Dehydrogenase Oxidation Tolterodine-5-carboxylic acid

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation / Synonym
Tolterodine TTD
5-Hydroxymethyl tolterodine 5-HMT, 5-HM-TTD, PNU-200577
N-dealkylated tolterodine ND-TTD
Tolterodine-5-carboxylic acid TTDA, 5-Carboxylic acid tolterodine
N-dealkylated 5-hydroxymethyl tolterodine ND-5-HM-TTD

Formation of N-Dealkylated Tolterodine

One of the principal metabolic routes for tolterodine is the dealkylation of its nitrogen atom. nih.govnih.gov This reaction involves the removal of the isopropyl group from the tertiary amine of the parent compound. nih.gov The resulting metabolite is known as N-dealkylated tolterodine, also referred to as N-desisopropyltolterodine. nih.govsemanticscholar.org

This N-dealkylation pathway is predominantly catalyzed by CYP3A isoenzymes, with strong evidence pointing to CYP3A4 as the primary contributor. nih.govnih.gov Studies using human liver microsomes have shown a high correlation between the rate of N-dealkylated tolterodine formation and CYP3A activity. nih.gov Further research has indicated that other isoforms, such as CYP2C9 and CYP2C19, may also play a minor role in this metabolic step. nih.gov The process begins with the CYP450-catalyzed hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated metabolite and an aldehyde. nih.govsemanticscholar.org

Integrated Dealkylation and Carboxylation in this compound Biogenesis

The formation of this compound, also known as N-dealkylated tolterodine acid (ND-TTDA), requires both N-dealkylation and oxidation of the 5-methyl group on the phenyl ring. scialert.netdocsdrive.comscialert.net This biogenesis can occur through two potential sequences of events.

In one sequence, tolterodine first undergoes oxidation of its 5-methyl group, a reaction catalyzed by CYP2D6. scialert.netscialert.net This creates a 5-hydroxymethyl metabolite, which is then further oxidized to form the 5-carboxylic acid of tolterodine (TTDA). nih.govscialert.netscialert.net Subsequently, this carboxylated intermediate undergoes N-dealkylation, catalyzed by CYP3A enzymes, to yield the final product, this compound. scialert.netdocsdrive.comscialert.net

Alternatively, the process can begin with the N-dealkylation of tolterodine by CYP3A enzymes to form N-dealkylated tolterodine. nih.gov This intermediate can then be subjected to the two-step oxidation of its 5-methyl group to form the carboxylic acid. Ultimately, a significant portion of an administered tolterodine dose is excreted in the urine as its 5-carboxylic acid metabolite and this compound. scialert.netdocsdrive.com

Inter-individual Variability in Metabolic Enzyme Activity and Metabolite Profile

The metabolism of xenobiotics, including tolterodine, is subject to significant inter-individual variability. taylorfrancis.com This variation is largely attributed to genetic and environmental factors that influence the activity of metabolic enzymes, particularly the cytochrome P450 family. taylorfrancis.com

Influence of "Extensive Metabolizers" versus "Poor Metabolizers" Phenotypes

A primary source of variability in tolterodine metabolism is the genetic polymorphism of the CYP2D6 enzyme. nih.gov Based on their genetic makeup, individuals can be categorized into different metabolizer phenotypes, most notably "extensive metabolizers" (EMs) and "poor metabolizers" (PMs). wikipedia.orggenesight.com

Extensive Metabolizers (EMs) possess normal, functional CYP2D6 enzymes and represent the majority of the population. wikipedia.org In EMs, the primary metabolic pathway for tolterodine is the rapid oxidation of the 5-methyl group, catalyzed by CYP2D6, to form the pharmacologically active 5-hydroxymethyl metabolite. nih.govnih.govdroracle.ai

Poor Metabolizers (PMs) have deficient or non-functional CYP2D6 enzymes due to their genetic makeup. wikipedia.orggenesight.com In these individuals, the primary CYP2D6-mediated pathway is significantly impaired. nih.gov Consequently, the metabolism of tolterodine is shunted towards the alternative N-dealkylation pathway, which is mediated by CYP3A4. droracle.ainih.gov This results in a markedly different pharmacokinetic profile, with significantly lower systemic clearance and a longer elimination half-life of the parent drug in PMs compared to EMs. nih.gov Studies have shown that the 5-hydroxymethyl metabolite is often undetectable in the serum of poor metabolizers. nih.govclinpgx.org

Table 1: Pharmacokinetic Parameters of Tolterodine in Different CYP2D6 Metabolizer Phenotypes

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Fold Difference (PM vs. EM)
Systemic Clearance (L/hr) 44 ± 139.0 ± 2.1~4.9x lower
Elimination Half-life ~2.3 hours~9.2 hours~4x longer
5-Hydroxymethyl Metabolite DetectableUndetectable-
Data derived from studies on tolterodine pharmacokinetics. nih.gov

Impact on the Quantitative Profile of this compound

The distinct metabolic routing in EMs versus PMs directly impacts the quantitative profile of all downstream metabolites, including this compound.

In EMs, the metabolic flux is predominantly directed through the CYP2D6 pathway, leading to high levels of the 5-hydroxymethyl metabolite and its subsequent oxidation product, the 5-carboxylic acid of tolterodine. While the N-dealkylation pathway is active, it is considered secondary.

Conversely, in PMs, the deficiency in CYP2D6 activity makes N-dealkylation the predominant metabolic pathway. nih.gov This shift leads to a greater proportion of tolterodine being converted to N-dealkylated tolterodine. As a result, the formation of metabolites down this pathway, including the final carboxylated product, this compound, is expected to be quantitatively different compared to EMs. The increased reliance on the CYP3A4 pathway in PMs suggests that the formation of this compound, which involves N-dealkylation, becomes a more significant elimination route for the drug in this population.

Pharmacological and Biological Investigations of De Isopropyl Tolterodine 5 Carboxylic Acid

In Vitro Pharmacological Characterization

The primary mechanism of action of tolterodine (B1663597) and its active metabolites is the competitive antagonism of muscarinic receptors. drugbank.com Studies have been conducted to determine the binding affinity and selectivity of various tolterodine metabolites for the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).

Data regarding the specific binding affinities of DE(isopropyl)tolterodine-5-carboxylic acid for the individual muscarinic receptor subtypes (M1-M5) are not extensively available in the public domain. Research has predominantly focused on tolterodine and its 5-hydroxymethyl metabolite, both of which are known to be non-selective antagonists across the M1-M5 receptor subtypes. drugbank.com For instance, tolterodine itself demonstrates high affinity for muscarinic receptors in various tissues, including the human bladder. nih.gov

CompoundM1 Affinity (pKi)M2 Affinity (pKi)M3 Affinity (pKi)M4 Affinity (pKi)M5 Affinity (pKi)
This compound Data not availableData not availableData not availableData not availableData not available
Tolterodine Data availableData availableData availableData availableData available
5-Hydroxymethyl metabolite Data availableData availableData availableData availableData available
This table is intended to display the binding affinities of this compound for muscarinic receptor subtypes. However, specific pKi values for this compound are not currently found in the reviewed literature. Data for tolterodine and its primary active metabolite are generally available in scientific publications.

Tolterodine and its 5-hydroxymethyl metabolite act as competitive antagonists at muscarinic receptors. drugbank.com This competitive action is fundamental to their therapeutic effect in treating overactive bladder. While the 5-hydroxymethyl metabolite is known to be pharmacologically active and contributes significantly to the clinical effects of tolterodine, the potency of this compound as a competitive antagonist has not been well-documented. drugbank.comnih.gov

To understand the physiological effect of this compound, functional assays on isolated smooth muscle, such as the detrusor muscle of the urinary bladder, are essential. These assays measure the ability of a compound to inhibit muscle contractions induced by muscarinic agonists.

CompoundTissue PreparationAgonistPotency (IC50/pA2)
This compound Data not availableData not availableData not available
Tolterodine Guinea Pig BladderCarbachol14 nM (IC50)
5-Hydroxymethyl metabolite Guinea Pig BladderCarbachol5.7 nM (IC50)
This table is designed to show the potency of this compound in inhibiting agonist-induced contractions in isolated smooth muscle. Currently, there is a lack of specific data for this compound in the scientific literature. The provided data for tolterodine and its 5-hydroxymethyl metabolite are for comparative context.

Functional Assays on Isolated Smooth Muscle Preparations (e.g., Detrusor Muscle)

Preclinical Pharmacological Studies in Animal Models

Preclinical evaluation in animal models is a cornerstone of drug development, designed to investigate the pharmacodynamic and pharmacokinetic properties of a compound before human trials. researchgate.net In the case of tolterodine, extensive preclinical studies were conducted to characterize its antimuscarinic activity and that of its metabolites. These investigations have primarily centered on tolterodine and its major, pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

In vivo studies in animal models, such as cats, have been crucial in demonstrating the pharmacological effects of tolterodine and its metabolites. nih.govnih.gov These studies have consistently shown that tolterodine is a potent and competitive muscarinic receptor antagonist. nih.gov Research in cats demonstrated that tolterodine effectively reduces urinary bladder pressure. nih.gov A key finding from these animal studies was the functional selectivity of tolterodine for the urinary bladder over salivary glands, meaning it could inhibit bladder contractions at doses lower than those affecting salivation. nih.govnih.gov

The pharmacodynamic profile of tolterodine is characterized by its competitive antagonism of muscarinic receptors, which mediates both urinary bladder contraction and salivation. pfizer.comdrugbank.com After administration, tolterodine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to form the 5-hydroxymethyl metabolite (5-HMT). fda.gov

Both tolterodine and 5-HMT are potent, non-selective muscarinic receptor antagonists. nih.gov They exhibit high specificity for muscarinic receptors with negligible activity at other neurotransmitter receptors or cellular targets like calcium channels. pfizer.comnih.govncats.io The antimuscarinic activity of 5-HMT is similar to that of tolterodine, and it plays a major role in the drug's therapeutic action. drugbank.comncats.io

Further metabolism of tolterodine leads to the formation of other metabolites, including the 5-carboxylic acid and the N-dealkylated 5-carboxylic acid (this compound). hpra.iepfizer.com In individuals who are "poor metabolizers" (lacking CYP2D6 activity), the metabolic pathway shifts towards dealkylation via the CYP3A4 enzyme, leading to N-dealkylated tolterodine. hpra.ie However, this pathway is not associated with the drug's clinical effect. hpra.ie Consequently, the pharmacodynamic profile of this compound is considered clinically insignificant compared to the potent effects of tolterodine and 5-HMT.

Table 1: Key Compounds in Tolterodine Metabolism and Activity
Compound NameMetabolic RolePharmacological Activity
TolterodineParent CompoundActive muscarinic receptor antagonist nih.gov
5-Hydroxymethyl tolterodine (5-HMT)Major Active MetaboliteEquipotent to tolterodine; contributes significantly to therapeutic effect hpra.iencats.io
This compoundMetaboliteConsidered inactive; does not contribute to clinical effect hpra.ie

Contribution to Overall Therapeutic Effect of Tolterodine

The therapeutic effect of tolterodine in the treatment of overactive bladder stems from the combined antimuscarinic action of the parent drug and its active 5-hydroxymethyl metabolite (5-HMT). drugbank.comncats.iopatsnap.com These two compounds are responsible for the inhibition of involuntary bladder contractions, leading to a decrease in urinary urgency, frequency, and urge incontinence. patsnap.com The sum of the unbound concentrations of tolterodine and 5-HMT is what determines the net pharmacological activity. fda.gov

Analytical Methodologies for Detection and Quantification of De Isopropyl Tolterodine 5 Carboxylic Acid

Chromatographic Techniques for Separation and Identification of Metabolites

Chromatographic separation is a cornerstone for the analysis of drug metabolites, enabling the isolation of the target analyte from the parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of tolterodine (B1663597) and its metabolites. Reversed-phase HPLC, utilizing C8 or C18 stationary phases, is commonly employed. A typical HPLC method involves a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that is optimized to ensure the efficient separation and peak shape of the analytes. Isocratic elution, where the mobile phase composition remains constant, can be used, though gradient elution, with a programmed change in the organic modifier concentration, often provides better resolution for complex mixtures of metabolites. UV detection is frequently used for the quantification of tolterodine in pharmaceutical dosage forms, but it may lack the sensitivity and specificity required for metabolite analysis in biological samples.

For the sensitive and selective quantification of metabolites in biological fluids, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique combines the superior separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. In the analysis of tolterodine and its metabolites, electrospray ionization (ESI) in the positive ion mode is typically used. The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This high degree of selectivity minimizes interference from endogenous components of the biological matrix.

Several LC-MS/MS methods have been developed for the simultaneous determination of tolterodine and its active 5-hydroxymethyl metabolite in human plasma. These methods demonstrate high sensitivity, with lower limits of quantification in the picogram per milliliter (pg/mL) range. While not explicitly mentioning DE(isopropyl)tolterodine-5-carboxylic acid, the principles of these methods are directly applicable.

Sample Preparation Strategies for Biological Matrices in Metabolite Analysis

The analysis of drug metabolites in biological matrices such as plasma, urine, and serum necessitates an efficient sample preparation step to remove interfering substances and concentrate the analyte of interest. nih.gov The choice of sample preparation technique is critical for the accuracy and reproducibility of the bioanalytical method.

Commonly used strategies for tolterodine and its metabolites include:

Protein Precipitation (PPT): This is a simple and rapid method where a protein precipitating agent, such as acetonitrile or methanol, is added to the plasma sample. After centrifugation, the clear supernatant containing the analyte is injected into the LC-MS/MS system. While straightforward, this method may result in less clean extracts compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique for the extraction of tolterodine and its metabolites from biological fluids. nih.gov It involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. The choice of the organic solvent is crucial and is based on the polarity and solubility of the target compounds. After extraction, the organic layer is evaporated and the residue is reconstituted in the mobile phase.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. It utilizes a solid sorbent packed in a cartridge to retain the analytes from the sample matrix. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent.

The selection of the most appropriate sample preparation method depends on the specific requirements of the assay, including the desired sensitivity, selectivity, and throughput.

Development and Validation of Bioanalytical Methods for this compound

The development and validation of bioanalytical methods are governed by stringent regulatory guidelines to ensure the reliability and integrity of the generated data.

A validated bioanalytical method must meet specific acceptance criteria for several key parameters:

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For potent drugs like tolterodine and their metabolites, high sensitivity is often required.

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. Both intra-day and inter-day accuracy and precision are evaluated during method validation.

Recovery: The extraction recovery of the analyte from the biological matrix should be consistent and reproducible.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte must be assessed to ensure that it does not compromise the accuracy of the quantification.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be thoroughly investigated.

The following table summarizes typical validation parameters for bioanalytical methods for tolterodine and its metabolites, which would be applicable to this compound.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and internal standard
Stability Analyte concentration within ±15% of the initial concentration

Validated bioanalytical methods are indispensable tools in preclinical and metabolic research. nih.gov They are used to determine the pharmacokinetic profiles of new chemical entities and their metabolites, providing critical data on absorption, distribution, metabolism, and excretion (ADME). In the context of tolterodine research, quantitative analysis of its metabolites, including the 5-carboxylic acid derivatives, in various biological samples from animal studies helps in understanding the metabolic pathways and identifying potential differences across species.

The following table provides an example of chromatographic conditions that could be adapted for the analysis of this compound based on methods for other tolterodine metabolites.

ParameterCondition
Chromatographic Column C18 or C8 reversed-phase column
Mobile Phase Gradient elution with a mixture of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile/methanol)
Flow Rate 0.2 - 1.0 mL/min
Injection Volume 5 - 20 µL
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Influence of Carboxylic Acid Functionalization on Receptor Binding and Biological Response

The other key metabolic transformation is the oxidation of the 5-methyl group on the phenol (B47542) ring. This process occurs in a stepwise manner, first forming the active metabolite 5-hydroxymethyl tolterodine (B1663597) (5-HMT), which is then further oxidized to an aldehyde and subsequently to a carboxylic acid, known as tolterodine-5-carboxylic acid. mdpi.com This final metabolite is a major product found in urine, accounting for a significant portion of the excreted dose along with its dealkylated counterpart. scialert.nethpra.ie

The introduction of a carboxylic acid group, a highly polar functional group, drastically alters the physicochemical properties of the molecule. This functionalization significantly increases the hydrophilicity of the compound, which facilitates its renal excretion. From a pharmacological standpoint, the addition of the negatively charged carboxylate group at physiological pH is highly detrimental to antimuscarinic activity. The binding sites of muscarinic receptors are typically hydrophobic in nature, and the presence of a charged group can create unfavorable electrostatic interactions or prevent the molecule from accessing the binding pocket altogether. Therefore, the carboxylated metabolites of tolterodine are considered pharmacologically inactive and represent a detoxification and elimination pathway.

Metabolic Step Structural Change Impact on Physicochemical Properties Impact on Biological Response
Oxidation to Carboxylic AcidConversion of 5-methyl group to a 5-carboxylic acid groupIncreases polarity and water solubilityLeads to pharmacologically inactive metabolites intended for excretion scialert.nethpra.ie

Comparative SAR Analysis with Tolterodine and 5-Hydroxymethyl Tolterodine

A comparative analysis of DE(isopropyl)tolterodine-5-carboxylic acid with its precursors, tolterodine and its primary active metabolite 5-hydroxymethyl tolterodine (5-HMT), highlights the structural features essential for potent antimuscarinic activity.

Tolterodine : The parent drug is a potent and competitive muscarinic receptor antagonist. pfizer.com Its activity is attributed to the specific arrangement of the two phenyl rings and the tertiary amine with two bulky isopropyl groups.

This compound : This compound incorporates the structural changes from two separate metabolic deactivation pathways. It has undergone both N-dealkylation (loss of an isopropyl group) and oxidation of the 5-methyl group to a carboxylic acid. As discussed, both of these modifications individually lead to a significant loss of pharmacological activity. Therefore, the combined presence of these features in a single molecule renders this compound inactive as a muscarinic receptor antagonist. It is considered a final detoxification product destined for elimination.

Compound Key Structural Features Antimuscarinic Activity Role
Tolterodine Tertiary amine with N,N-diisopropyl groups, 5-methyl groupActiveParent Drug pfizer.com
5-Hydroxymethyl Tolterodine (5-HMT) Tertiary amine with N,N-diisopropyl groups, 5-hydroxymethyl groupActive and equipotent to tolterodine hpra.ienih.govMajor Active Metabolite pfizer.commedpath.com
This compound Secondary amine (N-isopropyl), 5-carboxylic acid groupInactiveFinal Excretory Metabolite scialert.nethpra.ie

Implications for Drug Metabolism and Design

Understanding Metabolic Pathways for Novel Antimuscarinic Agents

The metabolic journey of antimuscarinic agents like tolterodine (B1663597) and its prodrug, fesoterodine, is complex and pivotal to their pharmacological activity. Tolterodine is metabolized through two primary pathways: oxidation of the 5-methyl group and dealkylation of the nitrogen. nih.gov The oxidation pathway, mediated primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, converts tolterodine to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). nih.govingentaconnect.com This active metabolite contributes significantly to the therapeutic effect. ingentaconnect.com

Further metabolism of 5-HMT involves a stepwise oxidation of the hydroxymethyl group, first to an aldehyde and then to the corresponding 5-carboxylic acid metabolite, which is inactive. nih.gov The second major pathway for tolterodine involves N-dealkylation. nih.gov The compound DE(isopropyl)tolterodine-5-carboxylic acid is a downstream product resulting from transformations along both of these pathways: the oxidation of the 5-methyl group to a carboxylic acid and the removal of the isopropyl group from the nitrogen atom. ncats.ionih.gov Understanding the formation of such multi-transformation metabolites is crucial for creating a complete map of a drug's biotransformation and clearance mechanisms.

The development of fesoterodine, a prodrug, was a direct result of this metabolic understanding. Fesoterodine is rapidly and extensively converted to the active moiety 5-HMT by ubiquitous, nonspecific esterases, bypassing the CYP2D6 pathway that tolterodine relies on. ingentaconnect.comsmw.chresearchgate.net This results in more consistent and predictable plasma concentrations of the active metabolite, independent of a patient's CYP2D6 genotype. ingentaconnect.comnih.gov The subsequent elimination of 5-HMT is then handled by multiple pathways, including further metabolism by both CYP2D6 and CYP3A4 into inactive metabolites like the 5-carboxylic acid derivative. smw.chdrugbank.com

Table 1: Key Compounds in the Metabolism of Tolterodine and Fesoterodine
Compound NameRole in MetabolismKey Characteristic
TolterodineParent DrugActive antimuscarinic agent; metabolism is CYP2D6-dependent. nih.gov
FesoterodineProdrugRapidly converted to 5-HMT by nonspecific esterases. drugbank.comingentaconnect.com
5-Hydroxymethyl Tolterodine (5-HMT)Active MetaboliteThe primary active moiety for both tolterodine and fesoterodine. nih.govingentaconnect.com
5-Carboxylic Acid TolterodineInactive MetaboliteFormed by the oxidation of 5-HMT. nih.govdrugbank.com
This compoundInactive MetaboliteFormed via N-deisopropylation and 5-methyl oxidation. ncats.ionih.gov

Role of Metabolite Identification in Early Drug Discovery and Development

Metabolite identification is a cornerstone of modern drug discovery and development. nih.gov Systematically identifying and characterizing metabolites helps to understand a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This process is essential for identifying metabolic "soft spots" on a molecule—positions that are susceptible to rapid metabolism, which can then be modified to enhance the drug's stability and duration of action. chemrxiv.org

In the context of antimuscarinic agents, the discovery that 5-HMT was the principal active metabolite of tolterodine was a pivotal finding. ingentaconnect.com It shifted the focus toward ensuring optimal delivery of this specific molecule. Furthermore, identifying the subsequent oxidation products, such as the 5-carboxylic acid and its N-dealkylated derivatives like this compound, confirmed these as pathways of inactivation and clearance. This knowledge directly supported the rationale for developing a prodrug like fesoterodine, which was designed to generate the active metabolite more efficiently and consistently. chemrxiv.org

Conclusion and Future Research Directions

Summary of Current Understanding of DE(isopropyl)tolterodine-5-carboxylic acid's Role as a Tolterodine (B1663597) Metabolite

The metabolism of tolterodine is complex, primarily occurring in the liver via two main pathways mediated by cytochrome P450 (CYP) enzymes. fda.govdroracle.ai The formation of this compound is a result of sequential metabolic reactions involving these pathways.

In most individuals, known as extensive metabolizers, the primary metabolic route is the oxidation of the 5-methyl group of tolterodine by CYP2D6. fda.govfda.gov This reaction forms a pharmacologically active 5-hydroxymethyl metabolite. fda.govfda.gov This intermediate is then further oxidized to the 5-carboxylic acid metabolite. fda.govfda.gov

The second major pathway, which is the principal route in individuals who are poor metabolizers of CYP2D6, involves N-dealkylation of tolterodine by CYP3A4 to produce N-dealkylated tolterodine. fda.govfda.gov

This compound, also referred to as the N-dealkylated 5-carboxylic acid metabolite, is formed downstream from these initial reactions. fda.govfda.gov It represents a convergence of the two major metabolic pathways, being a product of both oxidation and N-dealkylation. It is a significant urinary metabolite, accounting for approximately 29% of the metabolites recovered in urine after oral administration of tolterodine. fda.govfda.gov The available literature does not attribute any significant pharmacological activity to this metabolite, suggesting its primary role is that of an end-product destined for elimination from the body. semanticscholar.org

Table 1: Major Metabolic Pathways of Tolterodine

Pathway Primary Enzyme Initial Metabolite Subsequent Metabolite(s) Final Metabolite Mentioned
Oxidation CYP2D65-hydroxymethyl tolterodine (active)5-carboxylic acid tolterodineThis compound
N-dealkylation CYP3A4N-dealkylated tolterodine-This compound

Table 2: Urinary Excretion of Tolterodine Metabolites

Metabolite Percentage of Metabolites in Urine
5-carboxylic acid metabolite51% (± 14%)
N-dealkylated 5-carboxylic acid metabolite (this compound)29% (± 6.3%)

Data is presented as mean ± standard deviation. fda.govfda.gov

Unexplored Aspects in the Metabolism and Fate of this compound

Despite its quantitative significance as a urinary metabolite, several aspects of the metabolism and fate of this compound remain largely unexplored in the scientific literature.

Pharmacological Activity: There is a notable lack of data concerning the pharmacological activity of this compound. While it is presumed to be inactive, comprehensive in vitro studies to confirm its lack of affinity for muscarinic receptors or other potential biological targets are not widely reported.

Pharmacokinetic Profile: Detailed pharmacokinetic parameters for this compound, such as its rate of formation, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and elimination half-life, have not been specifically characterized. Understanding these parameters would provide a more complete picture of its disposition in the body.

Inter-individual Variability: While the influence of CYP2D6 and CYP3A4 polymorphisms on the formation of the primary metabolites of tolterodine is well-established, the impact of genetic variability on the levels of this compound has not been specifically detailed.

Future Research Avenues for Metabolite Characterization and Pharmacological Relevance

Pharmacological and Toxicological Profiling: Future in vitro studies should be directed at definitively characterizing the pharmacological profile of this compound. This would involve receptor binding assays for muscarinic and other receptors, as well as functional assays to confirm its inactivity. droracle.ai In addition, its potential for off-target effects or cytotoxicity could be assessed to provide a comprehensive safety profile of all major metabolites.

Dedicated Pharmacokinetic Studies: Research focusing on the pharmacokinetics of this compound is warranted. This could involve the development of specific bioanalytical methods for its quantification in plasma and urine, allowing for a detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) properties in different patient populations, including those with renal or hepatic impairment. nih.gov

Investigation of Drug-Drug Interactions: Studies could be designed to investigate the potential for this compound to be a perpetrator or victim of drug-drug interactions. This would include in vitro studies to assess its inhibitory or inductive effects on major CYP enzymes and its interaction with key drug transporters.

Biomarker Potential: Given its status as a major urinary metabolite, future research could explore the potential of this compound as a biomarker for tolterodine metabolism. Correlating its levels with the metabolic phenotype of patients could offer insights into individual metabolic capacities and potentially aid in personalizing therapy.

Compound Names

Q & A

Basic: What analytical techniques are recommended for determining the purity of DE(isopropyl)tolterodine-5-carboxylic acid in experimental settings?

Methodological Answer:
Purity assessment requires a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with UV detection is ideal for quantifying impurities at low concentrations. Thin-layer chromatography (TLC) can provide rapid qualitative purity checks during synthesis . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation and identifying unintended byproducts. For polar impurities, consider ion chromatography or capillary electrophoresis. Ensure calibration standards match the compound’s physicochemical properties, and validate methods using spiked samples to assess recovery rates .

Advanced: How can researchers model the phase behavior of this compound in multicomponent systems?

Methodological Answer:
Use activity coefficient models like NRTL (Non-Random Two-Liquid) to predict liquid-phase behavior, especially in reactive systems involving esterification or hydrolysis. For vapor-liquid equilibrium (VLE), integrate Hayden-O’Connell equations to account for dimerization or association effects in the vapor phase . Validate models against experimental azeotropic data (e.g., binary/ternary mixtures) and adjust binary interaction parameters using regression analysis. Computational tools like Aspen Plus® or COSMO-RS can simulate phase diagrams, but ensure experimental validation under controlled pressures (e.g., 0.2632 atm) to minimize deviations .


Basic: What experimental precautions are critical when handling this compound?

Methodological Answer:
Adhere to safety protocols for corrosive substances:

  • Use fume hoods with adequate ventilation to prevent inhalation exposure.
  • Wear nitrile gloves and safety goggles to avoid skin/eye contact (classified as Skin Corrosion/Irritation Category 2) .
  • Store in airtight containers away from oxidizers and moisture.
  • Implement spill containment measures using inert absorbents (e.g., vermiculite).
  • Document emergency procedures, including first-aid steps (e.g., 15-minute eye rinsing with saline) and contact details for chemical emergencies .

Advanced: What methodologies resolve discrepancies in thermodynamic data across studies involving this compound?

Methodological Answer:
Address contradictions through:

  • Meta-analysis : Systematically compare datasets from peer-reviewed studies, noting experimental conditions (e.g., temperature, pressure, solvent purity).
  • Error Propagation Analysis : Quantify uncertainties in measurements (e.g., calorimetry vs. VLE-derived enthalpies) using Monte Carlo simulations .
  • Replicate Key Experiments : Reproduce conflicting results under standardized conditions, controlling variables like stirring rate or catalyst loading.
  • Cross-Validation with Computational Models : Compare experimental results with density functional theory (DFT) predictions for thermodynamic properties (e.g., Gibbs free energy). Publish negative results to clarify limitations .

Basic: How should researchers document the synthesis of this compound for reproducibility?

Methodological Answer:
Follow IUPAC guidelines for experimental reporting:

  • Detail reaction conditions (temperature, solvent, molar ratios, catalyst).
  • Specify purification steps (e.g., recrystallization solvents, column chromatography parameters).
  • Include characterization data (melting point, Rf values, spectral peaks) in tabular format.
  • Reference known procedures if adapting existing methods, explicitly noting modifications (e.g., alternative catalysts or reduced reaction times) .
  • Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials with metadata (instrument settings, calibration dates) .

Advanced: How can computational chemistry predict the reactivity of this compound with biomolecular targets?

Methodological Answer:
Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to study binding affinities and conformational changes.

  • Docking : Use crystal structures of target proteins (e.g., muscarinic receptors) from the PDB. Apply flexible ligand docking to account for torsional freedom.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability. Calculate binding free energies via MM-PBSA/GBSA.
  • Validate Predictions : Cross-reference with in vitro assays (e.g., radioligand binding studies) to refine force field parameters .

Advanced: What strategies mitigate systematic errors in kinetic studies of this compound degradation?

Methodological Answer:

  • Control Experiments : Run blank reactions (no catalyst) and use internal standards (e.g., deuterated analogs) to correct for instrument drift.
  • Temperature Calibration : Verify thermocouple accuracy with melting-point standards.
  • Statistical Design : Apply factorial design (e.g., 2^k factorial) to identify confounding variables (pH, ionic strength).
  • Error Analysis : Report confidence intervals for rate constants derived from nonlinear regression (e.g., Levenberg-Marquardt algorithm) .

Basic: What guidelines ensure ethical compliance in studies involving this compound?

Methodological Answer:

  • Submit protocols for ethical review, including risk assessments for chemical hazards .
  • Disclose funding sources and conflicts of interest in acknowledgments .
  • For collaborative work, define roles (e.g., data analysis vs. synthesis) in authorship agreements .
  • Adhere to institutional disposal protocols for hazardous waste, avoiding environmental release .

Advanced: How can researchers optimize synthetic routes for this compound using green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower eco-toxicity .
  • Catalysis : Screen immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., zeolites) to reduce metal waste.
  • Atom Economy : Redesign steps to minimize protecting groups, using one-pot reactions.
  • Lifecycle Analysis : Quantify E-factors (kg waste/kg product) and compare routes via ANOVA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.